molecular formula C3H5BrO3S B14186120 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one CAS No. 922499-19-2

4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one

Cat. No.: B14186120
CAS No.: 922499-19-2
M. Wt: 201.04 g/mol
InChI Key: CJBNLBJVXVJNDI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is an organosulfur compound that features a bromomethyl group attached to a dioxathiolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a dioxathiolanone derivative with bromomethane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Medicinal Chemistry: It is explored for its potential use in the synthesis of biologically active compounds and pharmaceuticals.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The dioxathiolanone ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-Bromobenzonitrile
  • 4-(Bromomethyl)benzene

Uniqueness

4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is unique due to the presence of the dioxathiolanone ring, which imparts distinct chemical properties and reactivity. Unlike simple bromomethyl derivatives, the dioxathiolanone ring provides additional stability and influences the compound’s behavior in chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

922499-19-2

Molecular Formula

C3H5BrO3S

Molecular Weight

201.04 g/mol

IUPAC Name

4-(bromomethyl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C3H5BrO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2

InChI Key

CJBNLBJVXVJNDI-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)O1)CBr

Origin of Product

United States

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